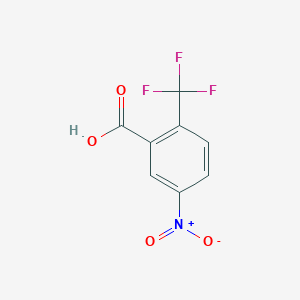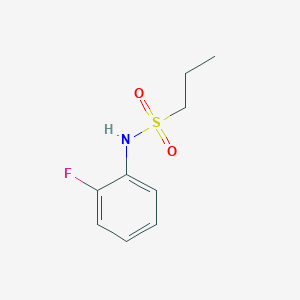
N-(2-氟苯基)丙烷-1-磺酰胺
描述
N-(2-fluorophenyl)propane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties. This compound, with the molecular formula C9H12FNO2S, is characterized by the presence of a fluorophenyl group attached to a propane-1-sulfonamide moiety .
科学研究应用
N-(2-fluorophenyl)propane-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用机制
Target of Action
Sulfonamides are synthetic antimicrobial drugs that are used as broad-spectrum antibiotics for the treatment of human and animal bacterial infections . They target enzymes such as anti-carbonic anhydrase and dihydropteroate synthetase .
Mode of Action
Sulfonamides act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . They inhibit the multiplication of bacteria by competing with p-aminobenzoic acid, which is necessary for the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the ability of bacteria to synthesize nucleic acids and proteins, which are necessary for their growth and reproduction .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The result of the action of sulfonamides is the inhibition of bacterial growth and reproduction, effectively treating bacterial infections .
Action Environment
The action of sulfonamides can be influenced by various factors, including the presence of pus, which inhibits their antibacterial action . Adverse reactions can occur, including allergic reactions, and these can be influenced by individual patient factors .
生化分析
Biochemical Properties
N-(2-fluorophenyl)propane-1-sulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to exhibit inhibitory effects on certain bacterial enzymes, thereby demonstrating potential antibacterial properties . The compound interacts with microbial enzymes through molecular docking, which enhances its antibacterial activity. These interactions are crucial for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.
Cellular Effects
N-(2-fluorophenyl)propane-1-sulfonamide influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activity and inhibition of bacterial growth . These effects are essential for exploring the compound’s potential as an antibacterial agent and its broader implications in cellular biology.
Molecular Mechanism
The molecular mechanism of N-(2-fluorophenyl)propane-1-sulfonamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound exerts its effects by docking with microbial enzymes, leading to the inhibition of their activity . This interaction disrupts the normal functioning of the enzymes, thereby exerting antibacterial effects. Additionally, the compound’s influence on gene expression further contributes to its biochemical activity.
Dosage Effects in Animal Models
The effects of N-(2-fluorophenyl)propane-1-sulfonamide vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial activity without causing adverse effects. At higher doses, toxic effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications . These findings are crucial for developing safe and effective treatments using the compound.
Metabolic Pathways
N-(2-fluorophenyl)propane-1-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interactions with microbial enzymes play a pivotal role in its antibacterial activity, as it disrupts the normal metabolic processes of bacteria . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of N-(2-fluorophenyl)propane-1-sulfonamide within cells and tissues are critical factors that influence its activity and function. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for understanding the compound’s pharmacokinetics and optimizing its use in therapeutic applications.
Subcellular Localization
N-(2-fluorophenyl)propane-1-sulfonamide exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)propane-1-sulfonamide typically involves the reaction of 2-fluoroaniline with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
N-(2-fluorophenyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to sulfonic acids or amines .
相似化合物的比较
Similar Compounds
Sulfamethazine: An antibacterial sulfonamide used in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: A compound with similar structural features but different biological activities
Uniqueness
N-(2-fluorophenyl)propane-1-sulfonamide is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other sulfonamides and contributes to its diverse range of applications .
属性
IUPAC Name |
N-(2-fluorophenyl)propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S/c1-2-7-14(12,13)11-9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAWXAXSGPQHIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-Dioxaspiro[2.5]oct-6-ylmethanol](/img/structure/B1444795.png)
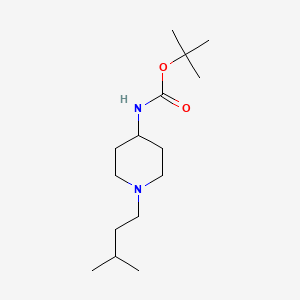
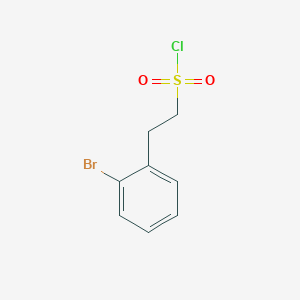
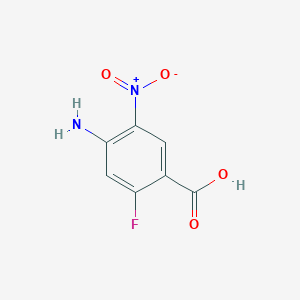
![Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro-](/img/structure/B1444807.png)
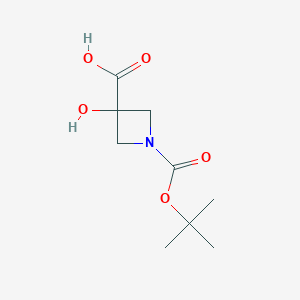
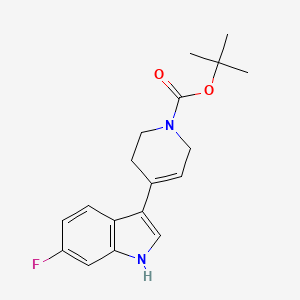
![[(4-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1444812.png)
![3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1444796.png)

![Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate](/img/structure/B1444800.png)
![5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1444801.png)
